molecular formula C14H10BrIO B1293247 2-(3-Bromophenyl)-2'-iodoacetophenone CAS No. 898783-88-5

2-(3-Bromophenyl)-2'-iodoacetophenone

Cat. No. B1293247
M. Wt: 401.04 g/mol
InChI Key: YDNIUVSTXGOUSC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • 2-(3-Bromophenyl)imidazo[2,1-b]oxazole

    • Scientific Field : Organic Chemistry
    • Application Summary : This compound is synthesized from 2-nitroimidazole and 3-bromophenacyl bromide . It’s relevant in the preparation of organic electroluminescent device materials and is present in various pharmaceutically interesting compounds .
    • Method of Application : The microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide in the presence of potassium carbonate as a base and dimethylformamide as a solvent affords 2-(3-bromophenyl)imidazo[2,1-b]oxazole .
    • Results or Outcomes : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

    • Scientific Field : Medicinal Chemistry
    • Application Summary : This compound is a novel β-ketoenol-pyrazole synthesized for its potential biological activity .
    • Method of Application : The β-ketoenol form was recrystallized from methanol (95%) to obtain the (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one compound .
    • Results or Outcomes : The synthesized compound was screened for its in vitro antifungal behavior against the Fusarium oxysporum f.sp. albedinis FAO fungal strains, showing a moderate activity with an inhibition percentage of 46% .
  • 2-(3-Bromobenzylidene)malononitrile

    • Scientific Field : Organic Synthesis
    • Application Summary : This compound has been used as a building block in the synthesis of more complex organic molecules.
    • Method of Application : Its reactive cyano groups can participate in various reactions, such as Knoevenagel condensation and Michael addition, allowing for the formation of new carbon-carbon bonds.
    • Results or Outcomes : The specific outcomes depend on the reactions it participates in, but it generally contributes to the synthesis of more complex organic molecules.

Safety And Hazards

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Future Directions

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For a specific compound like “2-(3-Bromophenyl)-2’-iodoacetophenone”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound may not yet have known biological activity or detailed safety information.


properties

IUPAC Name

2-(3-bromophenyl)-1-(2-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrIO/c15-11-5-3-4-10(8-11)9-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNIUVSTXGOUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642292
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2'-iodoacetophenone

CAS RN

898783-88-5
Record name 2-(3-Bromophenyl)-1-(2-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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